N,N,2,3-Tetramethyl-6-quinoxalinamine

Description

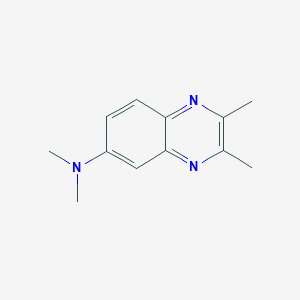

N,N,2,3-Tetramethyl-6-quinoxalinamine is a substituted quinoxaline derivative characterized by a quinoxaline core (a bicyclic structure comprising two fused benzene and pyrazine rings) with methyl groups at positions 2 and 3, and a dimethylated amine (-N(CH₃)₂) at position 4.

Key features of 2,3-Dimethyl-6-quinoxalinamine (the closest analog in the evidence) include:

- Molecular Formula: C₁₀H₁₁N₃

- Molecular Weight: 173.217 g/mol

- Density: 1.195 g/cm³ . This compound serves as a precursor or intermediate in synthesizing more complex quinoxaline derivatives, such as triazole- or imidazole-fused systems .

Properties

CAS No. |

109671-46-7 |

|---|---|

Molecular Formula |

C12H15N3 |

Molecular Weight |

201.27 g/mol |

IUPAC Name |

N,N,2,3-tetramethylquinoxalin-6-amine |

InChI |

InChI=1S/C12H15N3/c1-8-9(2)14-12-7-10(15(3)4)5-6-11(12)13-8/h5-7H,1-4H3 |

InChI Key |

UTCTZGFLUQMBFX-UHFFFAOYSA-N |

SMILES |

CC1=C(N=C2C=C(C=CC2=N1)N(C)C)C |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)N(C)C)C |

Synonyms |

6-Quinoxalinamine,N,N,2,3-tetramethyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoxaline derivatives exhibit diverse properties depending on substituent patterns. Below is a comparative analysis of N,N,2,3-Tetramethyl-6-quinoxalinamine analogs and related compounds:

Table 1: Structural and Functional Comparison of Quinoxaline Derivatives

Key Observations:

Electron-Withdrawing Groups: Chloro-substituted derivatives (e.g., compound 3f in ) exhibit antibacterial properties, likely due to increased electrophilicity and membrane interaction . N-Alkylation: N,N-Diethyl substitution (as in ) introduces larger alkyl chains, altering solubility and enabling metal coordination in complexes .

Synthesis Methods: Phase-Transfer Catalysis (PTC): Used for chloro-substituted derivatives, offering high yields under mild conditions . Click Chemistry (CuAAC): Employed for triazole-functionalized quinoxalines, enabling rapid modular synthesis .

Functional Applications: Antibacterial Agents: Chloro and aryl-substituted derivatives show promise in antimicrobial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.